molecular formula C8H13NO3 B7735216 5-Oxo-1-propylpyrrolidine-3-carboxylic acid CAS No. 6499-56-5

5-Oxo-1-propylpyrrolidine-3-carboxylic acid

Cat. No. B7735216
CAS RN: 6499-56-5
M. Wt: 171.19 g/mol
InChI Key: WTCXUEZECUORFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Oxo-1-propylpyrrolidine-3-carboxylic acid is a chemical compound with the CAS Number: 208118-23-4 . It has a molecular weight of 171.2 and its molecular formula is C8H13NO3 . The IUPAC name for this compound is 5-oxo-1-propyl-3-pyrrolidinecarboxylic acid .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

  • Spectroscopic Analysis and Theoretical Studies : A study by Devi et al. (2018) explored the properties of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid using spectroscopic methods and computational analysis. This included structural, thermodynamic, electrostatic potential, and electronic charge transfer examinations. The study also calculated the compound's electric dipole moment, polarizability, and hyperpolarizability, demonstrating its potential for applications in nonlinear optics (Devi et al., 2018).

  • Antibacterial Properties : Rosen et al. (1988) developed asymmetric syntheses for the enantiomers of a quinolonecarboxylic acid class antibacterial agent, revealing that one enantiomer exhibited significantly better in vivo activity against bacteria. This highlights the potential use of similar compounds in antibacterial applications (Rosen et al., 1988).

  • Optical Resolution as Organocatalysts : Tzeng et al. (2008) investigated the optical resolution of racemic 5-oxo-1-phenyl-pyrazolidine-3-carboxylic acid, leading to the separation of diastereomers and the production of optically pure compounds. This process has implications for the use of these compounds as organocatalysts in organic reactions (Tzeng et al., 2008).

  • Synthesis and Anticancer Activity : A study by Kryshchyshyn-Dylevych et al. (2020) explored the synthesis of certain carboxylic acids and their derivatives, identifying compounds with significant antimitotic activity. This research is relevant for developing new anticancer agents (Kryshchyshyn-Dylevych et al., 2020).

  • Nonlinear Optical Material Research : Another study by Devi et al. (2018) on a novel 5-oxo-1-phenylpyrrolidine-3-carboxylic acid derivative revealed potential as a future nonlinear optical (NLO) material. This study provides insight into the potential use of such compounds in the field of optics (Devi et al., 2018).

  • Synthesis of Pharmaceutical Compounds : Črček et al. (2012) detailed the synthesis of a library of pyrimidine-5-carboxamides, showcasing a method for creating diverse pharmaceutical compounds (Črček et al., 2012).

  • Biophysical and Biomedical Applications : Dobrynin et al. (2021) described a method for preparing stable free radicals from pyrrolidine derivatives, highlighting their application in magnetic resonance spectroscopy and imaging (Dobrynin et al., 2021).

  • Biotechnological Production and Organic Synthesis : Aurich et al. (2012) discussed the biotechnological preparation of oxo-carboxylic acids, including their use as building blocks in organic synthesis, highlighting the environmentally friendly and versatile nature of these compounds (Aurich et al., 2012).

Safety and Hazards

The safety data sheet (SDS) for 5-Oxo-1-propylpyrrolidine-3-carboxylic acid can be found online . It’s important to handle all chemicals with appropriate safety measures. Always refer to the SDS for information on hazards, storage, handling, and disposal.

properties

IUPAC Name

5-oxo-1-propylpyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-2-3-9-5-6(8(11)12)4-7(9)10/h6H,2-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCXUEZECUORFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC(CC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00983546
Record name 5-Oxo-1-propylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00983546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6499-56-5
Record name 5-Oxo-1-propylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00983546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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